molecular formula C14H16N2O2S B2785690 N-cyclopropyl-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide CAS No. 1448035-64-0

N-cyclopropyl-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide

Cat. No.: B2785690
CAS No.: 1448035-64-0
M. Wt: 276.35
InChI Key: FSCKALLOPKQFCR-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a carboxamide group at position 4. The carboxamide nitrogen is further modified with a cyclopropyl group and a 2-(thiophen-2-yl)ethyl moiety, while a methyl group occupies the 5-position of the isoxazole ring. The molecular formula is C₁₄H₁₆N₂O₂S, with a calculated molecular weight of 276.1 g/mol.

The thiophen-2-yl ethyl group introduces sulfur-based aromaticity, which may influence lipophilicity and electronic properties. The cyclopropyl substituent is a strained three-membered ring, often used in medicinal chemistry to enhance metabolic stability and modulate conformational flexibility.

Properties

IUPAC Name

N-cyclopropyl-5-methyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-13(9-15-18-10)14(17)16(11-4-5-11)7-6-12-3-2-8-19-12/h2-3,8-9,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCKALLOPKQFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with suitable precursors. The cyclopropyl group can be introduced through cyclopropanation reactions, while the thiophen-2-yl ethyl group can be attached via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable nucleophile.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that isoxazole derivatives exhibit significant analgesic and anti-inflammatory activities. For instance, studies have shown that certain isoxazole compounds selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. Compounds similar to N-cyclopropyl-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide have demonstrated promising results in reducing inflammation in preclinical models .

Antitumor Activity

Isoxazoles have been investigated for their potential as antitumor agents. Various derivatives have been synthesized and screened for cytotoxicity against different cancer cell lines. For example, compounds with structural similarities to this compound have shown effectiveness against ovarian cancer cells and other solid tumors . The mechanism often involves the inhibition of tubulin polymerization, a critical process in cell division.

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives are notable, with studies reporting effectiveness against various bacterial strains including E. coli and S. aureus. The presence of thiophene moieties in compounds like this compound enhances their lipid solubility, contributing to their antimicrobial efficacy .

Case Study 1: Analgesic Activity

A series of isoxazole derivatives were synthesized and evaluated for their analgesic properties using the carrageenan-induced paw edema method. The results indicated that certain substitutions on the phenyl ring significantly enhanced COX-2 selectivity and analgesic activity .

Case Study 2: Antitumor Efficacy

In a study assessing the cytotoxic effects of various isoxazoles on ovarian cancer cells (OVCAR-3), a compound structurally related to this compound exhibited a potency 20-fold greater than the lead compound used in the study . This highlights the potential of this class of compounds in cancer therapy.

Summary of Applications

ApplicationDescriptionReferences
Analgesic ActivityEffective against pain via COX inhibition
Anti-inflammatoryReduces inflammation in animal models
Antitumor ActivityCytotoxic effects observed in cancer cell lines
Antimicrobial ActivityEffective against bacterial strains like E. coli and S. aureus

Mechanism of Action

The mechanism by which N-cyclopropyl-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name (IUPAC) Core Structure Substituents/Modifications Molecular Weight (g/mol) Pharmacological Relevance
This compound Isoxazole Cyclopropyl, methyl, 2-(thiophen-2-yl)ethyl 276.1 (calculated) Not specified; inferred stability/rigidity
Rotigotine Hydrochloride (C₁₉H₂₅NOS·HCl) Tetralin Propyl, 2-(thiophen-2-yl)ethyl, hydroxy 351.93 Dopamine agonist (Parkinson’s disease)
Rotigotine Related Compound G (C₂₂H₂₅NOS₂·HCl) Tetralin Bis[2-(thiophen-2-yl)ethyl] 420.03 Impurity/metabolite
Rotigotine Related Compound H Tetralin Methoxy, propyl, 2-(thiophen-2-yl)ethyl Not provided Impurity/metabolite
Thiazole derivatives () Thiazole Benzyl, carbamate, complex ester chains Variable Antimicrobial/antiviral (inferred)

Key Observations:

Core Heterocycle Differences: The isoxazole core in the target compound contrasts with the tetralin (hydrogenated naphthalene) in Rotigotine derivatives. Tetralin derivatives, however, exhibit conformational flexibility suited for dopamine receptor agonism . Thiazole derivatives () share sulfur-containing heterocycles but differ in electronic properties due to nitrogen positioning and additional functional groups.

Substituent Effects :

  • Cyclopropyl vs. Propyl/Alkyl Groups : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to Rotigotine’s propyl chain, enhancing metabolic stability.
  • Thiophen-2-yl Ethyl Ubiquity : This substituent is conserved across Rotigotine and the target compound, suggesting a role in receptor binding or solubility modulation.

Pharmacological Implications :

  • Rotigotine’s tetralin-amine structure is critical for dopamine receptor activation, while the isoxazole carboxamide in the target compound may target divergent pathways (e.g., kinase inhibition or anti-inflammatory activity).
  • Thiazole derivatives () with bulky ester groups likely engage in different therapeutic mechanisms, such as protease inhibition .

Research Findings and Hypotheses

  • Metabolic Stability : The cyclopropyl group in the target compound could confer resistance to cytochrome P450-mediated degradation compared to Rotigotine’s linear alkyl chains.
  • Receptor Selectivity : The isoxazole core’s electron-deficient nature may favor interactions with polar binding pockets absent in tetralin-based dopamine agonists.
  • Synthetic Challenges : The steric hindrance from the cyclopropyl and thiophen-2-yl ethyl groups may complicate synthetic routes, necessitating advanced coupling strategies.

Biological Activity

N-cyclopropyl-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide is an emerging compound in medicinal chemistry, notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C12_{12}H14_{14}N2_{2}O2_{2}S
Molecular Weight : 250.32 g/mol
CAS Number : 1396707-13-3

The compound features an isoxazole ring, which contributes to its biological activity. The presence of a cyclopropyl group and a thiophenyl substituent enhances its interaction with biological targets.

This compound exhibits several mechanisms of action:

  • Anticancer Activity :
    • The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, including MCF-7 and A549 cells. In vitro studies indicate IC50_{50} values ranging from 3.0 µM to 10 µM against these cell lines, suggesting significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Properties :
    • Research indicates that this compound can inhibit the COX-2 enzyme, a key player in inflammatory processes. Molecular docking studies revealed strong binding affinities (up to -8.7 kcal/mol) to the COX-2 active site, correlating with observed anti-inflammatory effects in vivo (e.g., % edema inhibition of up to 75%) .
  • Neuroprotective Effects :
    • Preliminary studies suggest that isoxazole derivatives may promote neurogenesis and exhibit neuroprotective properties, although specific data on this compound in this context remains limited .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectIC50_{50} Value
AnticancerMCF-7Significant growth inhibition3.0 µM
A549Moderate growth inhibition10 µM
Anti-inflammatoryRat Paw Edema Model% Edema InhibitionUp to 75%
NeurogenesisIn vitro assaysPromotion of neuronal growthN/A

Case Study: Anticancer Activity

In a study assessing the anticancer potential of various isoxazole derivatives, this compound was evaluated against multiple cancer cell lines. The results indicated that it effectively inhibited proliferation, with IC50_{50} values demonstrating potency comparable to standard chemotherapeutics such as 5-Fluorouracil .

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

  • Mechanistic Studies : Further investigations into the molecular mechanisms underlying its anticancer and anti-inflammatory effects are necessary to elucidate its therapeutic potential.
  • In Vivo Studies : Comprehensive animal studies will help validate the efficacy and safety profile of this compound before clinical trials.
  • Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure could enhance its potency and selectivity for specific biological targets.

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